2-Amino-n-(2-chlorophenyl)acetamide

Antimicrobial SAR Chloroacetamide

2-Amino-N-(2-chlorophenyl)acetamide is an essential building block featuring a free α-amino group enabling covalent modifications for lidocaine analog synthesis. The ortho-chloro substitution confers distinct electronic/steric properties critical for antimicrobial SAR studies vs para/meta analogs. Supported by scalable hydrochloride salt synthesis (>99% purity), this compound offers lower-risk procurement for lead optimization and preclinical development.

Molecular Formula C8H9ClN2O
Molecular Weight 184.62 g/mol
Cat. No. B15047539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-n-(2-chlorophenyl)acetamide
Molecular FormulaC8H9ClN2O
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CN)Cl
InChIInChI=1S/C8H9ClN2O/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
InChIKeyGUHAQLQDNVNMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-chlorophenyl)acetamide (CAS 515135-66-7) Baseline Properties for Research Procurement


2-Amino-N-(2-chlorophenyl)acetamide is a chlorinated aromatic acetamide derivative (C₈H₉ClN₂O, MW 184.62 g/mol) featuring a 2‑chlorophenyl group linked to an acetamide moiety bearing a free α‑amino group [1]. This ortho‑chloro substitution pattern confers distinct steric and electronic properties that differentiate the compound from para‑ and meta‑substituted analogs, influencing its reactivity as a synthetic building block and its potential biological target engagement . The compound is primarily utilized as an intermediate in medicinal chemistry and agrochemical research, with applications in the synthesis of more complex pharmacologically active molecules [2].

Why Generic Substitution of 2-Amino-N-(2-chlorophenyl)acetamide with Para-Chloro or Unsubstituted Analogs Is Not Scientifically Equivalent


The ortho‑chloro substituent in 2‑amino‑N‑(2‑chlorophenyl)acetamide creates a unique electronic environment and steric hindrance profile that directly impacts intermolecular interactions, metabolic stability, and downstream synthetic utility. Class‑level analysis of N‑(substituted phenyl)‑2‑chloroacetamides demonstrates that the position of halogen substitution on the phenyl ring is a critical determinant of antimicrobial activity and physicochemical properties such as lipophilicity [1]. Para‑chloro analogs (e.g., N‑(4‑chlorophenyl)‑2‑chloroacetamide) exhibit markedly different activity profiles and cannot be assumed to be functionally interchangeable [2]. Additionally, the presence of the free α‑amino group provides a reactive handle for further derivatization that is absent in N‑(2‑chlorophenyl)acetamide and other simpler chloroacetamides, fundamentally altering the compound's role as a synthetic building block .

Product-Specific Quantitative Evidence for 2-Amino-N-(2-chlorophenyl)acetamide Differentiation


Antimicrobial Activity Differentiation: Ortho-Chloro vs. Para-Chloro N-Substituted Phenyl-2-Chloroacetamides

In a comparative QSAR and antimicrobial activity study of twelve N‑(substituted phenyl)‑2‑chloroacetamides, the ortho‑chloro derivative (structurally analogous to the target compound) exhibited a distinct activity profile relative to para‑chloro and other positional isomers. While all chloroacetamides were effective against Gram‑positive S. aureus and MRSA, the ortho‑substituted compound showed a shift in relative efficacy against Gram‑negative E. coli versus C. albicans compared to the para‑substituted analog [1]. Specifically, the study confirmed that the position of halogen substitution on the phenyl ring modulates antimicrobial spectrum and potency, with para‑substituted derivatives generally demonstrating higher activity due to increased lipophilicity and membrane penetration [2].

Antimicrobial SAR Chloroacetamide

Physicochemical Differentiation: Ortho-Chloro Substitution Alters Lipophilicity and Topological Polar Surface Area

The target compound, 2‑amino‑N‑(2‑chlorophenyl)acetamide, possesses an XLogP3 value of 0.4 and a topological polar surface area (TPSA) of 55.1 Ų [1]. In comparison, the structurally related N‑(2‑chlorophenyl)acetamide (2'‑chloroacetanilide), which lacks the α‑amino group, has a reported XLogP of approximately 1.2 and TPSA of approximately 29 Ų [2]. The ortho‑chloro substitution pattern in the target compound also differs from para‑chloro analogs, which exhibit higher lipophilicity and consequently enhanced membrane permeability in antimicrobial assays [3].

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Intermediate Utility: Free α-Amino Group Enables Derivatization Unavailable in N-(2-Chlorophenyl)acetamide

The presence of a free primary α‑amino group in 2‑amino‑N‑(2‑chlorophenyl)acetamide provides a reactive handle for further functionalization, including acylation, alkylation, reductive amination, and peptide coupling, which is absent in N‑(2‑chlorophenyl)acetamide (2'‑chloroacetanilide, CAS 533‑17‑5) . This structural feature enables the compound to serve as a versatile intermediate for the synthesis of lidocaine analogs and other Class Ib antiarrhythmic agents . In contrast, N‑(2‑chlorophenyl)acetamide lacks this amine functionality and is primarily employed as a synthetic precursor to other chloroacetamides or as a reference standard in analytical chemistry [1].

Synthetic Chemistry Building Block Derivatization

Scalability and Purity Benchmarking: Multi-Kilogram Synthesis with >99% Purity

While direct comparative data for 2‑amino‑N‑(2‑chlorophenyl)acetamide are not available in the public domain, the hydrochloride salt form has been demonstrated to be scalable to multi‑kilogram batches with consistent purity exceeding 99%, as disclosed in patent EP2621894B1 . This level of process robustness and purity is a critical procurement consideration for lead optimization and preclinical development, particularly when compared to alternative chloroacetamide building blocks that may lack established scalable synthetic routes [1].

Process Chemistry Scalability Purity

High-Value Research and Industrial Application Scenarios for 2-Amino-N-(2-chlorophenyl)acetamide


Antimicrobial SAR Studies Requiring Positional Chloro Isomer Profiling

The class‑level evidence from N‑(substituted phenyl)‑2‑chloroacetamide QSAR studies [1] demonstrates that ortho‑chloro substitution yields a distinct antimicrobial activity profile relative to para‑ and meta‑substituted analogs. Researchers investigating structure‑activity relationships for novel antibacterial or antifungal agents should specifically procure the ortho‑substituted compound to complete isomer libraries and avoid confounding conclusions drawn solely from para‑chloro derivative data.

Medicinal Chemistry Campaigns Requiring Free Amine Derivatization Handles

The presence of the free α‑amino group in 2‑amino‑N‑(2‑chlorophenyl)acetamide enables a wide range of covalent modifications that are impossible with simpler N‑(2‑chlorophenyl)acetamide . This compound serves as an essential building block for the synthesis of lidocaine analogs and other aminoacetamide‑based pharmacophores. Procurement of the aminoacetamide is mandatory for any analoging program requiring iterative functionalization at the α‑position.

Lead Optimization Programs Requiring Scalable, High-Purity Intermediates

Supporting evidence from patent literature indicates that the hydrochloride salt of 2‑amino‑N‑(2‑chlorophenyl)acetamide can be synthesized in multi‑kilogram batches with >99% purity . This established process chemistry makes the compound a lower‑risk choice for lead optimization and preclinical development compared to less‑characterized chloroacetamide building blocks lacking demonstrated scalability.

Physicochemical Profiling of Ortho-Substituted Aminoacetamide Scaffolds

The computed physicochemical properties of the target compound (XLogP3 = 0.4, TPSA = 55.1 Ų) [2] differentiate it from both para‑chloro analogs (higher lipophilicity) and simpler chloroacetamides (lower TPSA). Researchers conducting solubility, permeability, or ADME‑predictive studies should procure this specific ortho‑substituted aminoacetamide to accurately benchmark the influence of ortho‑chloro and free amine substitution on drug‑likeness parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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